![molecular formula C11H18O5 B14208375 Methyl 6-[(2-methoxyethoxy)methoxy]hex-2-ynoate CAS No. 824948-15-4](/img/structure/B14208375.png)
Methyl 6-[(2-methoxyethoxy)methoxy]hex-2-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-[(2-methoxyethoxy)methoxy]hex-2-ynoate is a chemical compound with a complex structure that includes an ester functional group and an alkyne
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-[(2-methoxyethoxy)methoxy]hex-2-ynoate typically involves the esterification of 6-[(2-methoxyethoxy)methoxy]hex-2-ynoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, industrial methods may employ more environmentally friendly catalysts and solvents to minimize waste and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-[(2-methoxyethoxy)methoxy]hex-2-ynoate can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Alcohols or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of different esters or amides.
Applications De Recherche Scientifique
Methyl 6-[(2-methoxyethoxy)methoxy]hex-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 6-[(2-methoxyethoxy)methoxy]hex-2-ynoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The alkyne group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl hex-2-ynoate: Similar structure but lacks the methoxyethoxy group.
Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-: Similar functional groups but different overall structure.
Uniqueness
The methoxyethoxy group also enhances its solubility and interaction with biological molecules, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
824948-15-4 |
|---|---|
Formule moléculaire |
C11H18O5 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
methyl 6-(2-methoxyethoxymethoxy)hex-2-ynoate |
InChI |
InChI=1S/C11H18O5/c1-13-8-9-16-10-15-7-5-3-4-6-11(12)14-2/h3,5,7-10H2,1-2H3 |
Clé InChI |
RIEQAQLPVIQWNC-UHFFFAOYSA-N |
SMILES canonique |
COCCOCOCCCC#CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


oxophosphanium](/img/structure/B14208320.png)

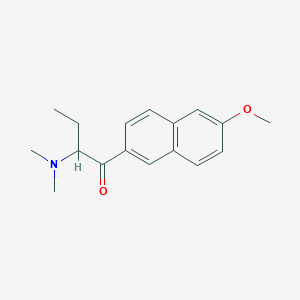
![(3S)-3-[(Methoxycarbonyl)amino]-4-oxo-4-propoxybutanoate](/img/structure/B14208329.png)
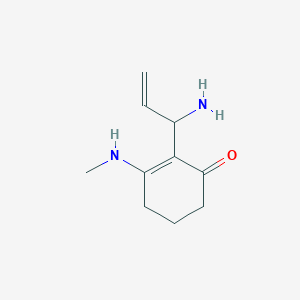
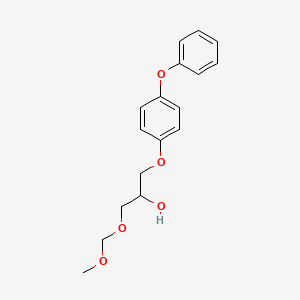
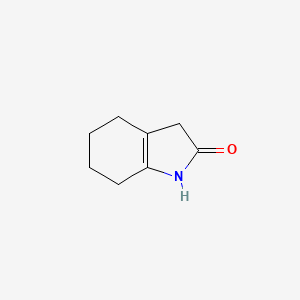
![N-[4-({2-[(Pyridin-3-yl)oxy]phenyl}sulfamoyl)phenyl]acetamide](/img/structure/B14208349.png)
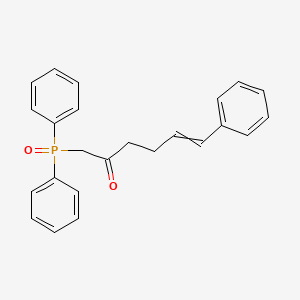
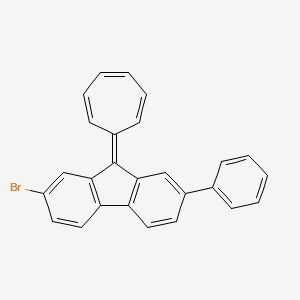
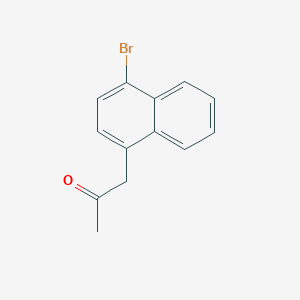
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14208377.png)
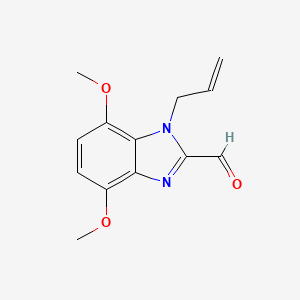
![2-[(3-Acetylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B14208394.png)
